6-bromo-3-hydroxy-1H-pyridin-2-one

Catalog No.
S14442891
CAS No.
M.F
C5H4BrNO2
M. Wt
189.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-3-hydroxy-1H-pyridin-2-one

Product Name

6-bromo-3-hydroxy-1H-pyridin-2-one

IUPAC Name

6-bromo-3-hydroxy-1H-pyridin-2-one

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

InChI

InChI=1S/C5H4BrNO2/c6-4-2-1-3(8)5(9)7-4/h1-2,8H,(H,7,9)

InChI Key

IAEZFIPJAREHJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)O

6-Bromo-3-hydroxy-1H-pyridin-2-one is a heterocyclic organic compound characterized by a pyridinone ring with a hydroxyl group at the 3-position and a bromine atom at the 6-position. Its molecular formula is C5H4BrN1O2, and it has a molecular weight of approximately 202.99 g/mol. The presence of both the hydroxyl and bromine substituents contributes to its chemical reactivity and potential biological activity, making it an important compound in medicinal chemistry and materials science.

, including:

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or thiols, typically under basic conditions.
  • Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl compound, while the pyridinone ring can be reduced.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

For example, when subjected to nucleophilic substitution with an amine, 6-bromo-3-hydroxy-1H-pyridin-2-one can yield derivatives with enhanced biological properties.

The biological activity of 6-bromo-3-hydroxy-1H-pyridin-2-one is notable in various fields:

  • Antimicrobial Activity: Compounds with similar structures have shown potential as antimicrobial agents.
  • Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to specific active sites, which is crucial in drug design.
  • Anticancer Properties: Some derivatives have been explored for their anticancer potential due to their ability to interfere with cellular processes.

Research indicates that the unique substitution pattern of this compound may enhance its binding affinity to biological targets, making it a candidate for further pharmacological studies .

The synthesis of 6-bromo-3-hydroxy-1H-pyridin-2-one can be achieved through several methods:

  • Bromination of 3-hydroxy-pyridin-2-one: This method involves treating 3-hydroxy-pyridin-2-one with bromine or N-bromosuccinimide in an organic solvent like dichloromethane. The reaction typically requires careful temperature control to avoid over-bromination.
  • Multicomponent Reactions: This compound can also be synthesized via multicomponent reactions that generate complex molecules efficiently, often yielding high purity and yield.
  • Functional Group Transformations: Existing derivatives can be modified through selective functional group transformations to introduce the desired bromine and hydroxyl groups.

6-Bromo-3-hydroxy-1H-pyridin-2-one has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with therapeutic effects.
  • Materials Science: Utilized in developing materials with specific electronic or optical properties.
  • Biological Studies: Employed in research involving enzyme inhibitors and other biologically active molecules.

These applications highlight its versatility as both a synthetic intermediate and a biologically relevant compound.

Studies on the interactions of 6-bromo-3-hydroxy-1H-pyridin-2-one focus on its binding affinity to various enzymes and receptors. The presence of the bromine atom enhances its lipophilicity, potentially improving membrane permeability and biological activity. Research indicates that this compound may interact with targets involved in cancer pathways, suggesting avenues for therapeutic development .

Several compounds share structural similarities with 6-bromo-3-hydroxy-1H-pyridin-2-one, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
6-Bromo-3-methylpyridin-2-oneMethyl group at the 3-positionDifferent electronic properties due to methyl group
6-BromoindolinoneIndole core instead of pyridineEnhanced biological activity due to indole structure
3-Hydroxy-pyridineLacks bromine substituentDifferent reactivity profile
6-Bromo-3-hydroxyquinolineQuinoline coreDistinct pharmacological activity

The uniqueness of 6-bromo-3-hydroxy-1H-pyridin-2-one lies in its specific substitution pattern and the resulting chemical reactivity. Its combination of a hydroxyl group and a bromine atom provides distinct pathways for further chemical modifications and potential biological activities that are not present in its analogs .

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

188.94254 g/mol

Monoisotopic Mass

188.94254 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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